molecular formula C47H52N7O7P B12387884 N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite

N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite

Numéro de catalogue: B12387884
Poids moléculaire: 857.9 g/mol
Clé InChI: JVRBQNAFQWBIAU-NCXGNJMUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite (CAS: 207347-42-0) is a chemically modified adenine nucleoside analog widely used in oligonucleotide synthesis. Its structure includes:

  • N6-Benzoyl (Bz) protection: Shields the exocyclic amine of adenine during solid-phase synthesis to prevent side reactions .
  • 5'-O-Dimethoxytrityl (DMTr) group: Acts as a temporary protecting group, enabling stepwise elongation of oligonucleotides .
  • 2'-O-Cyanoethyl (CED) phosphoramidite: Facilitates coupling to the growing oligonucleotide chain via phosphoramidite chemistry .

This compound is critical in synthesizing DNA primers for studies involving HIV-1 reverse transcriptase inhibition and cancer therapeutics due to its ability to modulate nucleic acid-protein interactions .

Propriétés

Formule moléculaire

C47H52N7O7P

Poids moléculaire

857.9 g/mol

Nom IUPAC

N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m0/s1

Clé InChI

JVRBQNAFQWBIAU-NCXGNJMUSA-N

SMILES isomérique

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

SMILES canonique

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origine du produit

United States

Méthodes De Préparation

5'-O-Dimethoxytrityl Protection

The 5'-hydroxyl group of 3'-deoxyadenosine is protected first due to its higher reactivity compared to the 2'-hydroxyl. DMTrCl (4,4'-dimethoxytrityl chloride) is employed in anhydrous pyridine or dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Conditions : 1.2–1.5 equivalents of DMTrCl, 0°C to room temperature, 4–6 hours.
  • Yield : >95% after silica gel chromatography.
  • Challenge : Avoiding tritylation at the 2'-OH. The 3'-deoxy structure simplifies selectivity, as the 3'-position lacks a hydroxyl group.

N6-Benzoylation

The exocyclic N6 amine is acylated using benzoyl chloride under basic conditions.

  • Conditions : Benzoyl chloride (2–3 equivalents) in pyridine/DMF, stirred for 12–24 hours at room temperature.
  • Optimization :
    • Base Selection : Triethylamine or DMAP enhances acylation efficiency.
    • Regioselectivity : N6-benzoylation is favored over N1 due to steric and electronic factors, though minor N1 byproducts (<5%) may form.
  • Yield : 80–85% after precipitation and chromatography.

2'-O-CED-Phosphoramidite Formation

The 2'-hydroxyl is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Conditions :
    • Phosphitylating Agent : 1.5 equivalents of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
    • Base : 2.5 equivalents of diisopropylethylamine (DIEA) in anhydrous dichloromethane or acetonitrile.
    • Reaction Time : 1–2 hours under argon.
  • Yield : 70–75% after flash chromatography.
  • Critical Considerations :
    • Moisture-sensitive reaction requires strict anhydrous conditions.
    • Diastereomers form at phosphorus; however, both are usable in solid-phase synthesis.

Purification and Characterization

  • Chromatography : Silica gel eluted with hexane/ethyl acetate gradients (0.5% triethylamine additive) resolves DMTr-protected intermediates.
  • Analytical Methods :
    • HPLC : Purity ≥97% (C18 column, acetonitrile/water).
    • NMR : Distinct signals for DMTr (δ 7.2–7.4 ppm, aromatic), benzoyl (δ 8.0–8.2 ppm), and phosphoramidite (δ 1.1–1.3 ppm, isopropyl groups).

Comparative Analysis of Methodologies

Table 1 summarizes key synthetic approaches and their outcomes:

Step Reagents/Conditions Yield (%) Key References
5'-O-DMTr Protection DMTrCl, pyridine, DMAP, 0°C → RT, 6 h >95
N6-Benzoylation Benzoyl chloride, pyridine, RT, 24 h 80–85
2'-O-Phosphitylation 2-cyanoethyl phosphoramidite, DIEA, CH₂Cl₂ 70–75

Challenges and Solutions

  • N1 Byproduct Formation :
    • Cause : Delocalization of the amide anion during N6-benzoylation.
    • Mitigation : Use of bulky bases (e.g., DMAP) or low-temperature acylation reduces N1 substitution.
  • Phosphoramidite Hydrolysis :
    • Cause : Residual moisture during phosphitylation.
    • Solution : Rigorous drying of solvents and reagents over molecular sieves.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microfluidic reactors enhance mixing and reduce reaction times (e.g., 30 minutes for phosphitylation vs. 2 hours in batch).
  • Green Chemistry : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Analyse Des Réactions Chimiques

Stille Cross-Coupling Reaction

  • Purpose : Introduce the selenophene group (if applicable) or functionalize the nucleoside analog.

  • Reagents :

    • 5'-O-DMT-protected 5-iodo-2'-deoxyuridine (nucleoside precursor)

    • 2-(tri-n-butylstannyl)selenophene (organotin reagent)

    • PdCl₂(PPh₃)₂ (catalyst)

  • Conditions :

    • Anhydrous dioxane as solvent

    • Reaction temperature: 95°C under nitrogen atmosphere

    • Duration: 2.5 hours

  • Outcome : Formation of a selenophene-modified nucleoside (if applicable) or direct phosphoramidite precursor .

Phosphoramidite Formation

  • Reagents :

    • Nucleoside analog (e.g., 5'-O-DMT-protected derivative)

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

    • N,N-Diisopropylethylamine (DIPEA) as base

  • Conditions :

    • Solvent: Anhydrous CH₂Cl₂

    • Reaction temperature: Ice-cooled to room temperature

    • Duration: 1.5 hours under nitrogen/argon atmosphere .

  • Outcome : Formation of the phosphoramidite derivative, which serves as a building block for oligonucleotide synthesis.

Step Reagents Conditions Purpose
Stille Coupling5'-O-DMT-protected nucleoside, selenophene reagent, PdCl₂(PPh₃)₂95°C, dioxane, N₂ atmosphereFunctionalize nucleoside
PhosphoramiditeNucleoside analog, 2-cyanoethyl chlorophosphoramidite, DIPEACH₂Cl₂, ice-cooled to RT, N₂ atmosphereConvert to reactive phosphoramidite

Coupling Reactions

The compound participates in phosphodiester bond formation during oligonucleotide synthesis.

Mechanism

  • Activation : The phosphoramidite undergoes oxidation (e.g., using iodine or tetravalent sulfur compounds) to generate a reactive phosphorane intermediate.

  • Nucleophilic Attack : The hydroxyl group of the next nucleotide attacks the activated phosphoramidite, forming a phosphodiester bond.

  • Capping : Excess reagents are quenched, and the chain is extended.

Key Features

  • Reactivity : The 2'-O-CED group enhances coupling efficiency by stabilizing the phosphoramidite during synthesis .

  • Protective Groups :

    • 5'-O-DMTr : Protects the hydroxyl group during chain elongation.

    • N6-Benzoyl : Protects the adenine amino group to prevent side reactions .

Deprotection Steps

After synthesis, protective groups are removed to activate the oligonucleotide for biological applications.

Conditions

  • Benzoyl (N6-Bz) and DMTr Removal :

    • Concentrated ammonia (e.g., NH₃·H₂O) at 55°C for 2–4 hours or room temperature for 24 hours .

  • CED Group Hydrolysis :

    • Mild acidic conditions (e.g., 80% acetic acid) to cleave the cyanoethyl protecting group.

Protective Group Reagent Conditions Outcome
N6-Benzoyl & 5'-O-DMTrConcentrated ammonia55°C (2–4 h) or RT (24 h)Expose hydroxyl and amino groups
2'-O-CED80% Acetic acidMild acid, short durationRemove cyanoethyl group

Stability and Solubility

  • Storage : Stable as a dry powder at -20°C for up to 3 years .

  • Solubility : Dissolves in DMSO, ethanol, or DMF at concentrations up to 60 mg/mL .

Analytical Characterization

  • UV Spectroscopy : Used for purity assessment due to aromatic components (e.g., DMTr group).

  • Molecular Formula : C₄₇H₅₂N₇O₇P (molecular weight ~857.93 g/mol) .

Applications De Recherche Scientifique

N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite is an adenine nucleoside analog with potential vasodilator and anticancer activity . It also functions as an adenosine analog, often acting as a smooth muscle vasodilator .

Note: It is important to note that one search result mentions "N6-Bz-5′-O-DMTr-2′-O-hexadecanyl adenosine 3′-CED phosphoramidite" which is a similar compound but not the same as the one requested in the query. Information on this similar compound is included below as it may be relevant, but it is not the primary focus of the response.

Scientific Research Applications

While specific case studies and comprehensive data tables focused solely on the applications of "this compound" are not available within the search results, information regarding its use and the applications of related compounds can be gathered.

  • Vasodilator Activity: this compound, being an adenosine analog, may function as a smooth muscle vasodilator .
  • Anticancer Activity: This compound has potential anticancer activity . Purine nucleoside analogs, in general, exhibit antitumor activity, targeting indolent lymphoid malignancies through mechanisms like inhibiting DNA synthesis and inducing apoptosis .

Oligonucleotide Synthesis (Related Compound): N6-Bz-5′-O-DMTr-2′-O-hexadecanyl adenosine 3′-CED phosphoramidite is a key reagent for oligonucleotide synthesis . It is useful for creating stable, modified oligonucleotides with enhanced properties for nucleic acid research and therapeutic development .

Key Features and Advantages of N6-Bz-5′-O-DMTr-2′-O-hexadecanyl adenosine 3′-CED phosphoramidite:

  • N6-Benzoyl Protection: Protects the adenosine base for selective reactivity.
  • 5′-O-DMTr Group: Enhances coupling and allows controlled deprotection.
  • 2′-O-Hexadecanyl: Boosts lipophilicity and stabilizes oligonucleotides.
  • 3′-CED Phosphoramidite: Ensures high-efficiency and precise synthesis.

Applications of N6-Bz-5′-O-DMTr-2′-O-hexadecanyl adenosine 3′-CED phosphoramidite:

  • Oligonucleotide Synthesis: creating stable, modified oligonucleotides.
  • Nucleic Acid Research: developing nucleic acids with enhanced properties.
  • Therapeutic Development: designing oligonucleotides in gene therapy and drug discovery.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite with structurally related phosphoramidites, emphasizing functional groups, modifications, and applications:

Compound Name (CAS) Key Modifications/Protections Molecular Formula Applications/Properties Reference
This compound (207347-42-0) N6-Bz, 3'-deoxy, 2'-O-CED, 5'-DMTr C₄₈H₅₄N₇O₈P DNA synthesis; anticancer/vasodilatory activity
5'-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite (N/A) N6-ethyl, 3'-OH, 5'-DMTr Not provided Oligonucleotide synthesis with modified bases
N6-Bz-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite (179479-02-8) N6-Bz, 3'-O-methyl, 2'-O-CED, 5'-DMTr C₄₈H₅₄N₇O₈P RNA synthesis; enhanced steric bulk
Dmt-2'fluoro-da(bz) amidite (136834-22-5) 2'-fluoro, N6-Bz, 5'-DMTr C₄₆H₄₈FN₆O₈P Antisense oligonucleotides; improved binding affinity
5'-O-DMTr-2'-TBDMS-rA(N-Bz)-3'-CEDPA (144994-95-6) 2'-TBDMS, N6-Bz, 5'-DMTr, 7-deaza modification C₅₄H₆₇N₆O₈PSi Synthesis of modified RNAs for therapeutic exploration
N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-β-D-xylofuranosyl cytidine-2'-CED-phosphoramidite (1555759-30-2) 3'-fluoro, N4-Bz, 2'-CED, 5'-DMTr Not provided Antiviral/nucleoside analog research

Key Structural and Functional Differences:

Sugar Modifications :

  • 3'-Deoxy (target compound): Eliminates the 3'-OH, reducing exonuclease susceptibility and altering primer extension efficiency in HIV-1 RT studies .
  • 3'-O-Methyl (CAS 179479-02-8): Introduces steric hindrance, favoring RNA duplex stability .
  • 2'-Fluoro (CAS 136834-22-5): Enhances binding affinity to complementary RNA via C3'-endo sugar pucker .

Base Protections: N6-Benzoyl: Common in adenosine analogs to prevent aggregation and side reactions during synthesis . N6-Ethyl (CAS N/A): Alters base-pairing properties for probing DNA-protein interactions .

Applications :

  • The target compound’s 3'-deoxy modification is critical in studying chain-termination mechanisms in HIV-1 RT .
  • 2'-TBDMS and 7-deaza modifications (CAS 144994-95-6) improve nuclease resistance and enable fluorescent labeling .

Stability and Reactivity:

  • The 3'-deoxy group in the target compound reduces steric hindrance compared to 3'-O-methyl or 2'-fluoro analogs, enabling efficient coupling in automated synthesizers .
  • 2'-O-CED phosphoramidites generally exhibit higher coupling efficiency (>99%) than bulkier groups like 2'-TBDMS .

Commercial and Research Relevance:

  • The target compound is commercially available (e.g., TargetMol) for anticancer research, while 2'-fluoro derivatives are prioritized for antisense therapeutics .
  • 7-Deaza analogs (CAS 144994-95-6) are niche tools for studying mutagenesis and viral replication .

Activité Biologique

N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite is a synthetic adenine nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of cancer research and vasodilation. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics:

  • Molecular Weight: 857.93 g/mol
  • Chemical Formula: C47H52N7O7P
  • CAS Number: 207347-42-0

Storage Conditions:

  • Powder: -20°C for up to 3 years
  • In solvent: -80°C for up to 1 year

Solubility:

  • DMSO: 60 mg/mL (69.94 mM) .

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Vasodilator Activity:
    • The compound acts as a smooth muscle relaxant, which can lead to vasodilation. This mechanism is crucial for improving blood flow and reducing blood pressure, making it a candidate for cardiovascular therapies .
  • Anticancer Properties:
    • It has shown potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways such as NF-κB and MAPK/ERK contributes to its anticancer activity .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological ActivityDescription
Vasodilation Induces relaxation of vascular smooth muscle, enhancing blood flow.
Anticancer Inhibits cancer cell proliferation and induces apoptosis in various cancer types.
Anti-infection Exhibits activity against viral and bacterial pathogens.
Cell Cycle Regulation Affects key checkpoints in the cell cycle, promoting cell death in tumors.
Epigenetic Modulation Influences gene expression through epigenetic mechanisms .

Case Studies and Research Findings

  • Vasodilator Studies:
    • In vitro studies have demonstrated that this compound effectively relaxes pre-contracted smooth muscle tissues, indicating its potential as a therapeutic agent for hypertension .
  • Anticancer Efficacy:
    • Research has indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways .
  • Antiviral Activity:
    • Preliminary studies suggest that this compound may inhibit the replication of certain viruses, including HIV and influenza virus, by interfering with viral RNA synthesis .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis involves sequential protection of functional groups and phosphitylation. Key steps include:

  • Protection : The 5'-hydroxyl is protected with 4,4'-dimethoxytrityl (DMTr) to prevent unwanted side reactions, while the exocyclic amine (N6) is benzoylated (Bz) for stability during oligonucleotide assembly .
  • Phosphitylation : The 3'-hydroxyl is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions (CH₂Cl₂, argon) with N,N-diisopropylethylamine as a catalyst. Strict moisture control (<10 ppm H₂O) is critical to avoid hydrolysis of the phosphoramidite .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexanes) is used to isolate the product. Yield optimization (typically 60–75%) requires precise stoichiometric ratios and reaction times .

Q. How do the DMTr, Bz, and CED protecting groups contribute to the compound’s utility in oligonucleotide synthesis?

  • Methodological Answer :

  • DMTr (5'-O-dimethoxytrityl) : Enables temporary 5'-protection, allowing selective deprotection during solid-phase synthesis. UV monitoring (498 nm) of trityl release is used to quantify coupling efficiency .
  • Bz (N6-benzoyl) : Stabilizes the adenine base against depurination under acidic conditions (e.g., during DMTr removal with dichloroacetic acid) .
  • CED (2-cyanoethyl) : Provides a labile protecting group for the phosphorus moiety, removed via β-elimination during ammonolytic cleavage from the solid support .

Advanced Research Questions

Q. How can discrepancies in ³¹P NMR spectra during phosphoramidite characterization be resolved?

  • Methodological Answer :

  • Spectral Analysis : A single peak in ³¹P NMR (~149 ppm) indicates successful phosphitylation. Split peaks may arise from:
  • Moisture contamination : Hydrolysis generates phosphates (δ ≈ 0 ppm). Use Karl Fischer titration to confirm H₂O levels in reagents/solvents .
  • Diastereomer formation : Chiral phosphorus centers can produce two peaks. Optimize reaction conditions (e.g., lower temperature during phosphitylation) to minimize stereochemical heterogeneity .
  • Validation : Cross-reference with HRMS data (expected [M+H]+: m/z ~860–880) and compare retention times to known standards via HPLC .

Q. What experimental strategies evaluate the impact of this phosphoramidite on antisense oligonucleotide (ASO) nuclease resistance and target binding?

  • Methodological Answer :

  • Nuclease Resistance :
  • Serum Stability Assay : Incubate ASOs in 10% fetal bovine serum (37°C, 0–24 hrs). Quantify intact oligonucleotides via denaturing PAGE or LC-MS. The 2'-O-CED modification enhances resistance by sterically hindering endonuclease access .
  • Target Binding :
  • Thermal Melting (Tm) : Measure Tm via UV spectrophotometry (260 nm) for ASO:RNA duplexes. Compare to unmodified controls; 2'-O-CED typically increases Tm by 1–3°C due to conformational rigidity .
  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (ka, kd) to immobilized RNA targets. High-affinity binding (KD < 10 nM) is expected due to fluorine-enhanced base stacking (if 2'-F modifications are present) .

Q. How does the phosphoramidite’s structure influence enzymatic incorporation efficiency in primer extension assays?

  • Methodological Answer :

  • Polymerase Compatibility : Test with reverse transcriptases (e.g., HIV-1 RT) or DNA polymerases (e.g., Taq) using radiolabeled dNTPs.
  • Misincorporation Analysis : Compare chain termination frequencies (gel electrophoresis) to assess fidelity. Bulky 2'-O-CED groups may reduce incorporation rates by 20–40% compared to unmodified dA .
  • Structural Modeling : Use MD simulations (e.g., AMBER) to evaluate steric clashes between the 2'-O-CED group and polymerase active sites .

Contradiction Analysis

  • Synthesis Protocols : describes phosphitylation at 0°C with DIPEA, while uses room-temperature reactions. The latter may risk diastereomer formation but offers faster kinetics. Researchers should optimize based on desired stereochemical purity .
  • Bioactivity Claims : cites anticancer activity via antisense mechanisms, while emphasizes vascular effects. These discrepancies suggest context-dependent bioactivity, necessitating target-specific assays (e.g., qPCR for gene silencing vs. vasodilation models) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.